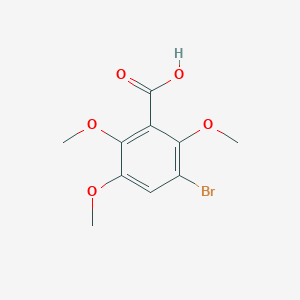

3-溴-2,5,6-三甲氧基苯甲酸

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

While specific synthesis details for 3-Bromo-2,5,6-trimethoxybenzoic acid are not directly available, related research provides insights into methodologies that could be adapted for its synthesis. For instance, the mercuriation of 3,4,5-trimethoxybenzoic acid, a closely related compound, has been thoroughly investigated. This process involves the reaction with mercuric chloride to form various mercury-containing intermediates, which can then be further modified through reactions with benzyltriphenylphosphonium chloride or triphenylphosphine. These methodologies illustrate the type of chemical transformations that might be applicable for synthesizing brominated and methoxylated aromatic compounds (Vicente et al., 1992).

Molecular Structure Analysis

The structure of related compounds, such as 3,4,5-trimethoxybenzoic acid derivatives, reveals that such molecules can adopt specific geometric configurations influenced by their functional groups. For example, the crystal structure of a phosphonium derivative showcases a linear geometry around the mercury atom, highlighting how substituents can affect the overall molecular geometry (Vicente et al., 1992).

Chemical Reactions and Properties

The chemical reactivity of 3-Bromo-2,5,6-trimethoxybenzoic acid would be significantly influenced by its bromo and methoxy groups. Bromo substituents are reactive towards nucleophilic substitution reactions, while methoxy groups can affect the electron density on the aromatic ring, influencing its reactivity. Studies on similar compounds, such as brominated and methoxylated benzoic acids, have shown that these groups facilitate a range of chemical transformations, including halogenation, coupling reactions, and the formation of supramolecular assemblies through hydrogen bonding and halogen bonding interactions (Kalaj et al., 2017).

Physical Properties Analysis

The physical properties of 3-Bromo-2,5,6-trimethoxybenzoic acid, such as melting point, solubility, and crystallinity, would be influenced by its molecular structure. The presence of methoxy groups generally increases solubility in organic solvents due to their electron-donating and polarity effects. The bromo group's heavy atom effect could influence the compound's physical state and stability.

Chemical Properties Analysis

The chemical properties of 3-Bromo-2,5,6-trimethoxybenzoic acid, including acidity, reactivity, and stability, are defined by its functional groups. The benzoic acid moiety contributes to its acidity, making it a candidate for reactions involving carboxylate formation. The bromo and methoxy groups introduce sites for nucleophilic substitution and electrophilic aromatic substitution reactions, respectively, allowing for a diverse array of chemical modifications and synthetic applications.

科研应用

化学合成和结构表征

3-溴-2,5,6-三甲氧基苯甲酸作为合成复杂化学结构和药物的中间体。徐东方(2000)专注于类似溴苯甲酸衍生物的合成和结构表征,强调它们在制备各种药物中的重要性。这些化合物对于推动制药化学的发展和新治疗剂的开发至关重要(Xu Dong-fang, 2000)。

代谢途径分析

虽然H. Carmo等人(2005)的论文并未直接涉及3-溴-2,5,6-三甲氧基苯甲酸,但展示了类似结构的溴苯甲酸衍生物在研究代谢途径中的相关性。这项研究可以为不同物种中这类化合物的生物转化提供见解,这对于理解它们的药代动力学和潜在生物应用至关重要(H. Carmo et al., 2005)。

配体设计和金属络合

L. Charbonnière,N. Weibel和R. Ziessel(2002)探索了具有溴吡啶结构的配体,展示了它们在设计与金属络合的预组织配体中的潜力。这些发现可以推广到3-溴-2,5,6-三甲氧基苯甲酸,表明其在与特定金属离子创建复杂分子结构方面的潜力,这是材料科学和催化中的关键方面(L. Charbonnière,N. Weibel,R. Ziessel,2002)。

先进材料和催化

李申宇等人(2010)对钼的N-杂环卡宾配合物的研究并不直接与3-溴-2,5,6-三甲氧基苯甲酸相关,但表明了溴苯甲酸衍生物可以应用的更广泛背景,特别是在开发各种工业应用的材料和催化剂方面(Shenyu Li et al., 2010)。

性质

IUPAC Name |

3-bromo-2,5,6-trimethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO5/c1-14-6-4-5(11)8(15-2)7(10(12)13)9(6)16-3/h4H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDRAWVCUZZYCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)C(=O)O)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347794 |

Source

|

| Record name | 3-Bromo-2,5,6-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5,6-trimethoxybenzoic acid | |

CAS RN |

101460-22-4 |

Source

|

| Record name | 3-Bromo-2,5,6-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,5,6-trimethoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)

![2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile](/img/structure/B1268486.png)

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1268488.png)